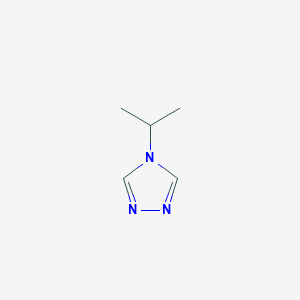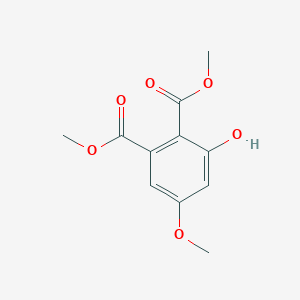
Dimethyl 3-hydroxy-5-methoxyphthalate
Overview
Description
Dimethyl 3-hydroxy-5-methoxyphthalate (DDMP) is a chemical compound with the molecular formula C₁₁H₁₂O₆ . It is found in natural extracts and foods, including whole wheat bread, prunes, rose tea, and roasted tigernut oil. DDMP is typically generated during the intermediate stages of the Maillard reaction, which occurs during heat treatment of food. Its antioxidant properties contribute to the overall quality of Maillard reaction products .
Synthesis Analysis
DDMP is usually formed through the degradation of Amadori or Heyns rearrangement products (ARPs/HRPs) via 2,3-enolization. Protecting groups can be introduced to the free hydroxyl groups of DDMP, affecting its antioxidant abilities. The enol structure in the DDMP moiety plays a crucial role in its antioxidant activity .
Chemical Reactions Analysis
DDMP exhibits antioxidant properties by scavenging free radicals. It effectively reduces the 2,20-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTSc+), 2,20-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical. The introduction of protecting groups to the hydroxyl groups of DDMP impacts its reducing abilities .
Scientific Research Applications
Chemical Reactions and Synthesis
Dimethyl 3-hydroxy-5-methoxyphthalate, as a substituted phthalic ester, is involved in various chemical reactions. Otsuji, Yabune, and Imoto (1969) described the reaction of substituted phthalates like dimethyl 4-methoxyphthalate with dimethyl sulfoxide and sodium methoxide, leading to various derivatives like 2-chloro-2-methylthio-5-methoxy-1,3-indanedione (Otsuji et al., 1969). Similarly, Pen (2014) investigated the synthesis conditions of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, which shares structural similarities with dimethyl 3-hydroxy-5-methoxyphthalate (Pen, 2014).
Application in Organic Synthesis
The compound and its derivatives find application in organic synthesis. Epsztajn, Jóźwiak, and Szcześniak (1993) detailed the synthesis of biaryls highly substituted around the axis, using a process that involves aromatic metallation and conversion of benzoic acids into dimethyl 4-hydroxy-1-(2-methoxyphenyl)naphthalene-2,3-dicarboxylates (Epsztajn et al., 1993).
Photodynamic Therapy and Cancer Treatment
In the field of photodynamic therapy and cancer treatment, Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanines substituted with 5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene groups. These compounds show potential as Type II photosensitizers for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).
Antifungal Applications
Compounds derived from dimethyl 3-hydroxy-5-methoxyphthalate have been found to possess significant antifungal activities. Yang, Zhang, Hu, Luo, and Zhang (2011) isolated phthalide derivatives from the liquid culture of Pestalotiopsis photiniae, demonstrating antifungal activities against plant pathogens (Yang et al., 2011).
Mechanism of Action
properties
IUPAC Name |
dimethyl 3-hydroxy-5-methoxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O6/c1-15-6-4-7(10(13)16-2)9(8(12)5-6)11(14)17-3/h4-5,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQWWRIBBGPAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564807 | |
| Record name | Dimethyl 3-hydroxy-5-methoxybenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-hydroxy-5-methoxyphthalate | |
CAS RN |
24953-74-0 | |
| Record name | Dimethyl 3-hydroxy-5-methoxybenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



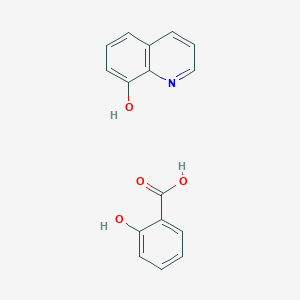
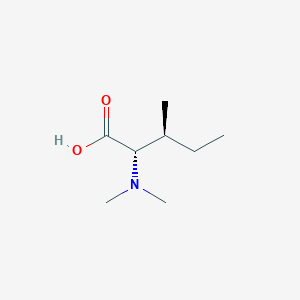


![7-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3050227.png)
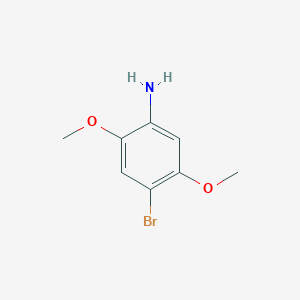
![N-[(2R)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide](/img/structure/B3050233.png)
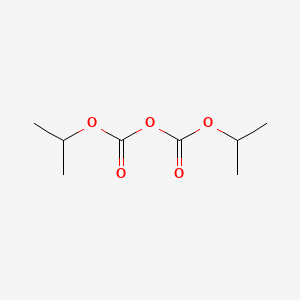

![Benzo[b]thiophen-3-yl acetate](/img/structure/B3050236.png)
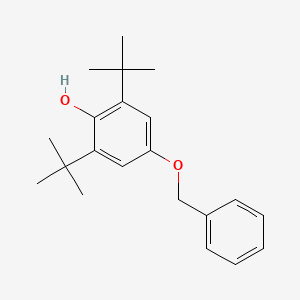
![2'-amino-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B3050240.png)
![Bicyclo[3.1.0]hexan-2-one, 6,6-dimethyl-, (1R,5S)-](/img/structure/B3050241.png)
